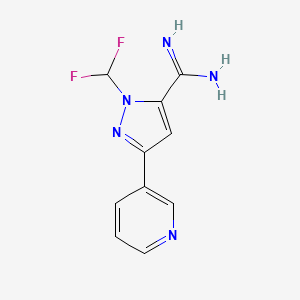

1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide

Description

Properties

IUPAC Name |

2-(difluoromethyl)-5-pyridin-3-ylpyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N5/c11-10(12)17-8(9(13)14)4-7(16-17)6-2-1-3-15-5-6/h1-5,10H,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTNYPLHZFHGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=C2)C(=N)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the synthesis, biological evaluations, and research findings related to this compound, emphasizing its mechanisms of action and applications.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of the difluoromethyl and pyridine groups. While specific detailed procedures are often proprietary, general synthetic pathways for similar pyrazole derivatives have been documented, indicating a focus on optimizing yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrazole derivatives, including those structurally similar to this compound. For instance, compounds in this class have shown promising results against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) ranging from 3.95 to 12.03 μg/mL . The binding affinity to Mtb CYP121A1 was also assessed, revealing significant interactions that suggest a mechanism of action related to enzyme inhibition.

| Compound | MIC (μg/mL) | Binding Affinity (Kd, μM) |

|---|---|---|

| 11f | 4.0 | 11.73 |

| 11h | 4.4 | 17.72 |

| Kanamycin | 7.8 | - |

Fungicidal Activity

In addition to antimicrobial properties, derivatives of pyrazole have been explored for their fungicidal activities. The compound's structural modifications can enhance its efficacy against phytopathogenic fungi, which is critical for agricultural applications. Studies indicate that certain pyrazole carboxamides exhibit superior antifungal activity compared to traditional fungicides .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in microbial metabolism. For example, the binding affinity studies suggest that this compound can effectively inhibit key enzymes in bacterial and fungal pathways, thereby disrupting their growth and survival.

Case Studies

Several case studies illustrate the potential applications of pyrazole derivatives:

- Antitubercular Activity : A series of pyrazole compounds were synthesized and evaluated for their effectiveness against Mtb strains. The promising results led to further investigations into their pharmacokinetic properties and potential for drug development .

- Fungicide Development : Research into the fungicidal properties of pyrazole derivatives has led to the formulation of new agricultural products aimed at controlling crop diseases caused by fungi .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, pyrazole derivatives have been studied for their potential as selective androgen receptor modulators (SARMs), particularly in treating prostate cancer. The compound's structure may allow it to interact with androgen receptors, potentially inhibiting cancer cell proliferation .

2. Antimicrobial Properties

Similar pyrazole derivatives have shown promising antifungal activity against various phytopathogenic fungi. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antifungal efficacy. For instance, compounds with difluoromethyl substitutions have demonstrated superior activity compared to traditional fungicides .

Agricultural Applications

1. Pesticide Development

Given its structural characteristics, 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is being explored as a potential pesticide. Its ability to inhibit specific biological pathways in pests makes it a candidate for development into effective agricultural chemicals .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of various pyrazole derivatives on prostate cancer cell lines. The results indicated that compounds with the difluoromethyl group showed enhanced binding affinity to androgen receptors, leading to reduced cell viability in vitro. This suggests potential for further development into therapeutic agents for hormone-dependent cancers.

Case Study 2: Antifungal Activity

In another study focusing on agricultural applications, a series of pyrazole derivatives were synthesized and tested against seven species of phytopathogenic fungi. The compound demonstrated higher antifungal activity than existing treatments, indicating its potential as a new fungicide .

Data Tables

| Application Area | Study Focus | Findings |

|---|---|---|

| Anticancer | Prostate Cancer | Enhanced binding to androgen receptors; reduced cell viability |

| Antimicrobial | Fungal Inhibition | Superior activity against phytopathogenic fungi compared to traditional fungicides |

Chemical Reactions Analysis

Example Reaction Table for Analogous Compounds:

Critical Gaps in Available Data

-

No sources discuss the carboximidamide functional group at position 5 of the pyrazole ring.

-

The pyridin-3-yl substituent at position 3 is not addressed in the context of difluoromethyl pyrazoles.

-

Reaction mechanisms for introducing carboximidamide groups (e.g., amidine formation or nitrile hydrolysis) are absent from the provided materials.

Proposed Research Directions

To investigate the target compound, the following approaches could be extrapolated from existing methods:

-

Amidine Synthesis :

-

React pyrazole-5-carbonitrile with ammonia or amines under acidic/basic conditions.

-

Use catalysts like Cu(I) or Pd for nitrile-to-amidine conversions.

-

-

Pyridinyl Group Functionalization :

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach pyridin-3-yl boronic acids to halogenated pyrazoles.

-

-

Stability Studies :

-

Assess hydrolytic stability of the carboximidamide group under varying pH and temperature conditions.

-

Limitations of Current Sources

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole carboximidamide derivatives are a well-studied class due to their diverse biological activities. Below is a comparative analysis of structurally related compounds:

Substituent Effects on the Pyrazole Core

The target compound’s pyridin-3-yl group at position 3 distinguishes it from analogs in , which predominantly feature phenyl or substituted phenyl groups. For example:

- Compound (1) (5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) has a methoxy-substituted phenyl group at position 5, enhancing electron-donating properties but reducing metabolic stability compared to the difluoromethyl group .

- Compound (3) (5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) incorporates a chloro substituent, which increases electronegativity but may introduce toxicity risks absent in the fluorinated target compound .

Carboximidamide vs. Carboxamide Derivatives

and describe pyrazole carboxamides, such as N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide (5a-c) . The carboximidamide group in the target compound replaces the hydroxyl group in carboxamides, increasing basicity (pKa ~8–10 for amidines vs. ~4–5 for amides). This alteration enhances interactions with acidic residues in enzyme active sites, as seen in kinase inhibitors .

Fluorination Effects

The difluoromethyl group at position 1 provides steric and electronic effects distinct from other substituents:

- Fluorination also improves metabolic stability by resisting cytochrome P450-mediated oxidation, a common degradation pathway for methyl or methoxy groups .

Key Data Tables

Table 1: Comparative Physicochemical Properties

*Carboxamide pKa refers to the hydroxyl group.

Preparation Methods

Step 1: Formation of Difluoroacetyl Intermediate

- Reaction: 2,2-difluoroacetyl halide reacts with an α,β-unsaturated ester in the presence of an acid-binding agent (e.g., triethylamine or N,N-diisopropylethylamine) in an organic solvent (dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane).

- Conditions: Low temperature, dropwise addition of difluoroacetyl halide, followed by alkaline hydrolysis.

- Outcome: Formation of an α-difluoroacetyl intermediate carboxylic acid.

Step 2: Cyclization with Hydrazine Derivative

- Reaction: The α-difluoroacetyl intermediate undergoes condensation and cyclization with methylhydrazine aqueous solution in the presence of a catalyst such as sodium iodide or potassium iodide.

- Conditions: Low-temperature condensation, followed by controlled temperature increase under reduced pressure to promote cyclization.

- Purification: Acidification to precipitate the crude pyrazole carboxylic acid, followed by recrystallization using aqueous alcohol solvents (methanol, ethanol, or isopropanol mixtures with water, 35-65% alcohol content).

- Yield and Purity: Yields of 75-80% with purity above 99% by HPLC have been reported.

This method effectively reduces isomer formation and simplifies purification, improving upon earlier methods that suffered from lower purity and yields.

Conversion to Carboximidamide

The carboximidamide group at the 5-position can be prepared by:

- Amidination of Carboxylic Acid or Ester: Treatment of the corresponding carboxylic acid or ester with amidinating agents such as amidine hydrochlorides or by reaction with ammonia derivatives under dehydrating conditions.

- Alternative Routes: Use of reagents like Pinner salts or direct reaction with ammonia in the presence of activating agents.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Difluoroacetyl halide + α,β-unsaturated ester | Acid-binding agent (triethylamine), organic solvent, low temperature | α-Difluoroacetyl intermediate carboxylic acid formed |

| Condensation with methylhydrazine | Catalyst (NaI or KI), low temp condensation, reduced pressure cyclization | Pyrazole ring formation with difluoromethyl group, crude product |

| Recrystallization | 35-65% aqueous alcohol (methanol, ethanol, isopropanol) | Purification to >99% purity, yield ~75-80% |

| Halogenation at 3-position | Halogenating agents (e.g., NBS, NCS) | Prepares for cross-coupling |

| Cross-coupling with 3-pyridyl boronic acid | Pd catalyst, base, inert atmosphere | Introduction of pyridin-3-yl substituent at 3-position |

| Amidination | Amidinating agents or ammonia derivatives | Conversion to carboximidamide group |

Research Findings and Advantages of Current Methods

- The use of 2,2-difluoroacetyl halide as a starting material allows for high regioselectivity and reduced isomer formation.

- Catalysis by sodium or potassium iodide improves cyclization efficiency.

- Recrystallization from aqueous alcohol solvents yields high-purity products with minimal impurities.

- The modular approach allows for late-stage functionalization, such as pyridinyl substitution and amidine formation, facilitating structural diversification.

- Reported yields are consistently high (75-80%), with chemical purity exceeding 99% by HPLC analysis.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide and its intermediates?

- Methodological Answer : Synthesis typically involves coupling pyrazole-carboximidamide precursors with functionalized pyridines. For example, intermediates like 3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxylic acid (254) are synthesized via cyclopropanation reactions under controlled solvent conditions (e.g., DMF or THF) and purified using techniques like SFC (Supercritical Fluid Chromatography) with retention times varying by stereochemistry (e.g., 1.41 vs. 2.45 min for enantiomers) . Key steps include:

- Use of triphenylmethyl-protected amines to prevent side reactions.

- Optimization of coupling agents (e.g., EDCI/HOBt) for amide bond formation.

- Detailed characterization via NMR (e.g., δ 13.38 ppm for NH protons) and ESIMS (e.g., m/z 450.2 for intermediates) .

Q. How can researchers validate the purity and stereochemical integrity of this compound?

- Methodological Answer :

- Chromatography : SFC or HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers, as retention times differ significantly (e.g., 1.29 vs. 1.99 min) .

- Spectroscopy : NMR analysis of diagnostic protons (e.g., pyridine ring protons at δ 7.77–8.61 ppm) and NMR to confirm difluoromethyl groups (-CFH) .

- Mass Spectrometry : ESIMS to verify molecular ion peaks (e.g., m/z 293.2 for intermediates) .

Advanced Research Questions

Q. What computational and experimental approaches are recommended to resolve structural ambiguities in pyrazole-carboximidamide derivatives?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structures. For example, SHELXPRO can interface with macromolecular data, resolving torsional angles and hydrogen-bonding networks .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) to predict binding modes with biological targets, such as factor Xa, by aligning the pyridine ring in hydrophobic pockets .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare experimental vs. theoretical NMR chemical shifts .

Q. How can researchers address contradictions in biological activity data for structurally similar analogs?

- Methodological Answer :

- SAR Analysis : Compare substituent effects (e.g., trifluoromethyl vs. difluoromethyl groups) on potency. For example, replacing CF with CFH in razaxaban analogs reduced plasma protein binding by 30%, improving bioavailability .

- Permeability Assays : Use Caco-2 cell models to assess membrane permeability differences caused by pyridine vs. phenyl substituents.

- Free Fraction Analysis : Measure unbound drug concentrations via equilibrium dialysis to explain discrepancies between in vitro IC and in vivo efficacy .

Q. What strategies optimize the pharmacokinetic profile of pyrazole-carboximidamide derivatives?

- Methodological Answer :

- P Modifications : Introduce polar groups (e.g., dimethylaminomethyl) to enhance solubility while maintaining affinity for targets like factor Xa .

- Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to identify metabolic soft spots (e.g., pyrazole ring oxidation). Stabilize via fluorination or steric hindrance .

- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl carboxylates) to improve oral absorption, as seen in ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.